molecular formula C26H18ClF3N4S B10895462 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10895462
M. Wt: 511.0 g/mol
InChI Key: BGRMFBLSUOYMNW-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the pyrazolyl, thiophenyl, and trifluoromethyl groups under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents These compounds may share some properties but differ in their specific activities and applications

Properties

Molecular Formula

C26H18ClF3N4S

Molecular Weight

511.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H18ClF3N4S/c1-15-5-9-17(10-6-15)23-22(27)24(18-11-7-16(2)8-12-18)34(33-23)25-31-19(20-4-3-13-35-20)14-21(32-25)26(28,29)30/h3-14H,1-2H3

InChI Key

BGRMFBLSUOYMNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC=C(C=C5)C)Cl

Origin of Product

United States

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